2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

Cancer-selective cytotoxicity Breast cancer Tumor-initiating cells

2-Hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide (widely designated Compound C108; CAS 15533-09-2) is a synthetic benzohydrazide derivative with a C15H14N2O3 formula (MW 270.28). It was identified through a chemical screening campaign as a small-molecule inhibitor of the stress granule-associated protein G3BP2 (GTPase-activating protein SH3 domain-binding protein and has been shown to also engage G3BP1.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
Cat. No. B11725951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
InChIInChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10-
InChIKeyLQGMBUGEAAGJKW-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide (C108): G3BP2 Small-Molecule Inhibitor for Tumor Initiation and Metastasis Research


2-Hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide (widely designated Compound C108; CAS 15533-09-2) is a synthetic benzohydrazide derivative with a C15H14N2O3 formula (MW 270.28) [1]. It was identified through a chemical screening campaign as a small-molecule inhibitor of the stress granule-associated protein G3BP2 (GTPase-activating protein SH3 domain-binding protein 2) and has been shown to also engage G3BP1 [2]. C108 is structurally defined by an (E)-configured hydrazone linkage bridging two ortho-hydroxyphenyl rings, which enables an intramolecular O–H⋯N hydrogen bond that stabilizes its bioactive conformation [3]. Unlike generic benzohydrazide analogs used for antibacterial applications, C108 has been mechanistically validated in multiple peer-reviewed studies as a probe for G3BP2-driven tumor initiation, metastasis, and immune checkpoint regulation [4].

Why Generic Benzohydrazide Analogs Cannot Substitute for C108 in G3BP2-Targeted Research


The benzohydrazide chemotype encompasses a broad array of compounds with divergent biological activities. Positional isomers of C108—such as 2-hydroxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide (para-hydroxy isomer) and 4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide (LSD1-IN-30)—exhibit antibacterial activity against Gram-positive bacteria and LSD1 inhibition (IC50 0.291 μM), respectively, with no reported G3BP2 engagement [1]. Within the G3BP-targeting space itself, newer tool compounds (G3Ia/FAZ-3532, Kd 0.54 μM for G3BP1; G3Ib, Kd 0.15 μM for G3BP1) selectively bind the NTF2L domain of G3BP1/2 to disrupt stress granule formation but lack the extensive in vivo tumor-initiation, metastasis, and immune-modulatory validation that defines C108 [2][3]. Critically, C108 is the only small-molecule G3BP2 inhibitor for which cancer-selective cytotoxicity, synergy with standard-of-care chemotherapy, in vivo tumor-initiating cell frequency reduction, PD-L1 downregulation, and CD8+ T-cell infiltration have been demonstrated across multiple independent studies in breast cancer, esophageal squamous cell carcinoma (ESCC), and rheumatoid arthritis models [3][4]. Substituting C108 with a positional isomer, an uncharacterized benzohydrazide, or a G3BP1-preferring probe would forfeit this multi-dimensional, cross-disease validation.

Product-Specific Quantitative Evidence Guide: C108 Differentiation Data for Procurement Decisions


Cancer-Selective Cytotoxicity: C108 Spares Normal Mammary Epithelial Cells While Reducing Viability Across Multiple Breast Cancer Lines

C108 exhibits a pronounced cancer-selective cytotoxicity profile that distinguishes it from non-selective cytotoxic benzohydrazide analogs and pan-toxic chemotherapeutics. At a single concentration of 1 μM for 48 hours, C108 treatment preserved 100% viability in non-tumorigenic MCF-10A mammary epithelial cells while reducing viability to 50% in BT-474 (HER2+ breast cancer), 67% in 4T1 (triple-negative murine mammary carcinoma), and 70% in both MDA-MB-231 (triple-negative) and MDA-MB-453 (HER2+) breast cancer cell lines . This ~30–50% differential viability window between normal and cancer cells at a therapeutically relevant concentration is not reported for positional isomers such as the 4-hydroxy analog (LSD1-IN-30), which has no published cancer-selectivity data, nor for G3Ia/G3Ib, which were characterized primarily for stress granule dissolution rather than differential cytotoxicity [1].

Cancer-selective cytotoxicity Breast cancer Tumor-initiating cells G3BP2 inhibition

In Vivo Tumor-Initiating Cell Frequency Reduction: C108 Pre-Treatment Reduces TIC Frequency ~6.3-Fold in Limiting Dilution Xenograft

C108 is the only G3BP2 small-molecule inhibitor with published in vivo limiting dilution xenograft data quantifying tumor-initiating cell (TIC) frequency reduction. Pre-treatment of BT-474 breast cancer cells with 1 μM C108 for 24 hours prior to implantation into NOD-SCID mice reduced the TIC frequency from 1/175 (vehicle control) to 1/1103, representing an approximately 6.3-fold decrease [1]. In a complementary independent xenograft model (Cayman Chemical data), C108 pre-treatment (1 μM, 24 h) reduced the proportion of TICs approximately 10-fold compared with untreated cells in a mouse breast cancer xenograft model [2]. No comparable in vivo TIC frequency quantification exists for G3Ia, G3Ib, G3BP1 inhibitor #129, or LSD1-IN-30, making this dataset unique within the G3BP-targeting compound class .

Tumor-initiating cells Limiting dilution xenograft Breast cancer In vivo efficacy

Synergy with Paclitaxel: C108 Combined with Low-Dose Paclitaxel Reduces ALDH+ TIC Population to 7.3% vs. 56.6% Control in BT-474 Cultures

C108 demonstrates quantifiable synergy with low-dose paclitaxel in reducing the ALDH-positive (ALDH+) tumor-initiating cell population—a finding that distinguishes it from G3BP1/2 probes that have not been characterized in chemotherapy combination contexts. In BT-474 breast cancer cultures treated for 24 hours, the ALDH+ TIC population was 56.6% in control, 60.6% with 0.1 μM paclitaxel alone (no significant reduction), 47.4% with 1 μM C108 alone, and 7.3% with the C108 + paclitaxel combination . The combination effect (Δ = 49.3 percentage points vs. control) substantially exceeds the additive effect of individual treatments (C108 alone: Δ = 9.2 pp; paclitaxel alone: Δ = −4.0 pp), indicating pharmacological synergy. G3Ia (FAZ-3532) and G3Ib have been characterized for stress granule dissolution but not for chemotherapy synergy, and LSD1-IN-30 has no published combination data [1].

Chemotherapy synergy Paclitaxel ALDH-positive tumor-initiating cells Combination therapy

Cross-Cancer G3BP2 Protein Suppression: C108 (4 μM) Reduces G3BP2 Protein Expression Across ESCC Cell Lines with Both Engineered and Endogenous G3BP2 Overexpression

C108 has been validated in ESCC models with quantitative G3BP2 protein suppression data that extends its applicability beyond the original breast cancer context. In the Oncogene (2022) study, treatment with 4 μM C108 for 24 hours dramatically diminished G3BP2 protein expression (assessed by Western blot) in G3BP2-overexpressing KYSE410 cells and LINC01554-transfected KYSE30 cells, with concomitant inhibition of cell migration and invasion [1]. The same G3BP2 suppression and anti-metastatic effect was confirmed in KYSE30 and KYSE150 cells with high endogenous G3BP2 expression. In contrast, G3Ia and G3Ib were validated primarily in U2OS osteosarcoma and HeLa cells for stress granule dissolution, not in ESCC models, and no G3BP2 protein-level suppression data exist for these comparators in cancer contexts [2]. LSD1-IN-30 has unrelated LSD1 demethylase target engagement (IC50 = 0.291 μM), making it mechanistically irrelevant for G3BP2-driven metastasis studies .

Esophageal squamous cell carcinoma G3BP2 protein suppression Metastasis inhibition Cross-cancer validation

PD-L1 Downregulation and Immune Checkpoint Modulation: C108 Decreases PD-L1 Expression and Increases CD8+ T-Cell Infiltration with Survival Benefit In Vivo

C108 is the only G3BP2 small-molecule inhibitor for which immune checkpoint modulation has been experimentally demonstrated. In the Molecular Oncology (2022) study, C108 treatment of breast and glioblastoma cancer cells decreased PD-L1 expression through enhanced mRNA degradation—a phenotype that was recapitulated by genetic G3BP2 repression, confirming on-target mechanism [1]. In tumor-bearing mice, C108 treatment resulted in increased CD8+ T-cell proliferation and infiltration into tumors, a significant survival benefit, and long-term cures [1]. A significant correlation between G3BP2 and PD-L1 co-expression was also identified in tumor tissues from cancer patients, providing translational relevance [1]. In contrast, G3Ia and G3Ib have been characterized exclusively for stress granule modulation and lack any published immune checkpoint or T-cell infiltration data [2]. G3BP1 inhibitor #129 (Kd = 3.7 μM for G3BP1 NTF2L domain) similarly lacks immunological characterization .

PD-L1 downregulation Immune checkpoint modulation CD8+ T-cell infiltration Cancer immunotherapy

Expanding Indication Scope: C108 Demonstrates Therapeutic Efficacy in Rheumatoid Arthritis AA Rat Model via p53 Pathway Modulation

C108 is the first and only G3BP2 inhibitor with validated efficacy in a non-oncology disease model, expanding its procurement relevance beyond cancer research. In a 2025 study, intra-articular injection of C108 (4 and 8 μM) into adjuvant-induced arthritis (AA) rat models significantly alleviated arthritis symptoms, reduced synovial hyperplasia, and downregulated G3BP2, N-cadherin, IL-1β, and MMP3 expression while promoting p53 expression in fibroblast-like synoviocytes [1]. Both G3BP2 siRNA knockdown and C108 pharmacological inhibition effectively suppressed TNF-α-induced RA-FLS migration, invasion, and secretion of IL-1β and VEGF-A, and a p53 inhibitor (PFT-α) reversed C108's effects, confirming p53-dependent mechanism [1]. No other G3BP-targeting small molecule (G3Ia, G3Ib, #129) or benzohydrazide positional isomer has been evaluated in RA models, and LSD1-IN-30 has only been studied in oncology contexts [2].

Rheumatoid arthritis Fibroblast-like synoviocytes p53 signaling Adjuvant-induced arthritis

Optimal Research and Industrial Application Scenarios for 2-Hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide (C108)


Breast Cancer Tumor-Initiating Cell (TIC) Biology and Cancer Stemness Research

C108 is the G3BP2 inhibitor of choice for studies requiring quantitative reduction of tumor-initiating cell frequency in breast cancer models. Its validated ~6.3-fold TIC frequency reduction (from 1/175 to 1/1103) in limiting dilution xenograft assays [1], combined with cancer-selective cytotoxicity that spares MCF-10A normal mammary epithelial cells (100% viability vs. 50% in BT-474) , makes it uniquely suited for experiments dissecting the role of stress granule biology in cancer stemness. Researchers investigating the G3BP2/SART3/Oct-4/Nanog regulatory axis can use C108 as a pharmacological complement to genetic knockdown approaches with the confidence that its in vivo TIC-depleting activity has been independently replicated.

Esophageal Squamous Cell Carcinoma (ESCC) Metastasis Research

For ESCC metastasis studies, C108 is the only G3BP2 inhibitor with published in vitro and in vivo validation across multiple ESCC cell lines (KYSE410, KYSE30, KYSE150) and metastatic mouse models (lymph node and lung metastasis) [1]. Its demonstrated ability to suppress G3BP2 protein expression at 4 μM and inhibit both migration and invasion in cells with endogenous or engineered G3BP2 overexpression enables robust experimental design within the LINC01554/G3BP2/HDGF signaling axis framework. Alternative G3BP probes (G3Ia, G3Ib) lack ESCC-specific validation and cannot substitute for C108 in this disease context .

Chemotherapy Synergy and Rational Combination Strategy Development

C108 is the only G3BP2 inhibitor for which synergy with standard-of-care chemotherapy has been quantitatively demonstrated. The reduction of ALDH+ tumor-initiating cells to 7.3% with C108 + paclitaxel combination (vs. 56.6% control and 47.4% C108 alone) [1] makes C108 an essential tool for preclinical studies investigating strategies to eliminate chemotherapy-resistant residual TIC populations. Procurement for combination studies is supported by the availability of both in vitro (BT-474 24 h co-treatment) and in vivo (xenograft pre-treatment) efficacy data from the foundational PNAS 2017 study .

Cancer Immunotherapy and Immune Checkpoint Research

C108 is the sole G3BP2 inhibitor experimentally linked to PD-L1 downregulation and anti-tumor immunity. Its demonstrated ability to decrease PD-L1 expression via enhanced mRNA degradation, increase CD8+ T-cell tumor infiltration, and confer significant survival benefit with long-term cures in breast tumor-bearing mice [1] positions C108 as a unique chemical probe for investigating the mechanistic intersection of stress granule formation and immune checkpoint control. The clinical translational relevance is supported by the observed correlation between G3BP2 and PD-L1 co-expression in human tumor tissues [1]. No alternative G3BP-targeting compound provides this immunological characterization.

Quote Request

Request a Quote for 2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.